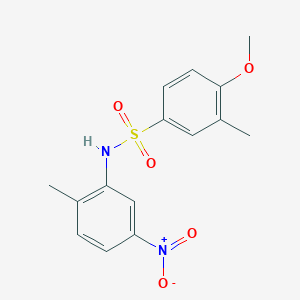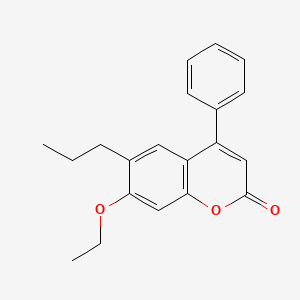
5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the oxadiazole family, which is known for its diverse biological activities. This compound has been found to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Mecanismo De Acción
The mechanism of action of 5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation, pain, and cancer progression. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole have been extensively studied. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole in lab experiments is its diverse pharmacological properties. It can be used to study the mechanisms of inflammation, pain, and cancer progression. Additionally, it has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole. One area of interest is the development of novel derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, more research is needed to determine the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
The synthesis of 5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 2-chlorobenzoyl chloride with 4-chloroaniline in the presence of a base such as triethylamine. This reaction leads to the formation of the intermediate 2-(4-chlorophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole, which can be further reacted with acetic anhydride to yield the final product.
Aplicaciones Científicas De Investigación
5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its pharmacological properties. It has been found to exhibit anti-inflammatory and analgesic activities through its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins. Additionally, it has been shown to have anticancer activity through its ability to induce cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCJIZYFTVPVDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5763532.png)

![2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5763549.png)
![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5763571.png)

![3,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5763584.png)
![S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5763588.png)
![N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5763594.png)
![1-[2-(3-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5763595.png)

